Cas no 129673-90-1 (6(1H)-Azulenone,2,3,3a,7,8,8a-hexahydro-1,8a-dihydroxy-1,4-dimethyl-7-(1-methylethylidene)-,(1S,3aS,8aR)-)
129673-90-1 structure
Product Name:6(1H)-Azulenone,2,3,3a,7,8,8a-hexahydro-1,8a-dihydroxy-1,4-dimethyl-7-(1-methylethylidene)-,(1S,3aS,8aR)-
Numéro CAS:129673-90-1
Le MF:C15H22O3
Mégawatts:250.333384990692
CID:230259
PubChem ID:14633012
Update Time:2025-04-19
6(1H)-Azulenone,2,3,3a,7,8,8a-hexahydro-1,8a-dihydroxy-1,4-dimethyl-7-(1-methylethylidene)-,(1S,3aS,8aR)- Propriétés chimiques et physiques
Nom et identifiant
-
- 6(1H)-Azulenone,2,3,3a,7,8,8a-hexahydro-1,8a-dihydroxy-1,4-dimethyl-7-(1-methylethylidene)-,(1S,3aS,8aR)-
- Procurcumadiol
- 6(2H)-Azulenone,1,3,3a,7,8,8a-hexahydro-1,8a-dihydroxy-1,4-dimethyl-7-(1-methylethylidene)-,[1S-(1a,3ab,8aa)]-
- 6(1H)-Azulenone, 2,3,3a,7,8,8a-hexahydro-1,8a-dihydroxy-1,4-dimethyl-7-(1-methylethylidene)-, (1S,3aS,8aR)-
- 5-Hydroxyprocurcumenol
- (3S,3aR,8aS)-3,3a-dihydroxy-3,8-dimethyl-5-(propan-2-ylidene)-1,2,3,3a,4,5,6,8a-octahydroazulen-6-one
- 129673-90-1
- 1ST180338
- AKOS040763737
- DTXSID601317278
- CHEMBL2386512
- CHEBI:138762
- 3,3a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,4,8a-tetrahydroazulen-6-one
- (3S,3aR,8aS)-3,3a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,4,8a-tetrahydroazulen-6-one
- HY-N12592
- (1S)-1beta,8abeta-Dihydroxy-1,4-dimethyl-7-isopropylidene-1,2,3,3a,8,8a-hexahydroazulen-6(7H)-one
- CS-0997678
- TS-10176
-
- Piscine à noyau: 1S/C15H22O3/c1-9(2)11-8-15(18)12(5-6-14(15,4)17)10(3)7-13(11)16/h7,12,17-18H,5-6,8H2,1-4H3/t12-,14-,15+/m0/s1
- La clé Inchi: MBUWIGIPGMJVMN-AEGPPILISA-N
- Sourire: O[C@]12C/C(=C(\C)/C)/C(C=C(C)[C@@H]1CC[C@]2(C)O)=O
Propriétés calculées
- Qualité précise: 250.15696
- Masse isotopique unique: 250.15689456g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 0
- Complexité: 456
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.3
- Surface topologique des pôles: 57.5Ų
Propriétés expérimentales
- Le PSA: 57.53
6(1H)-Azulenone,2,3,3a,7,8,8a-hexahydro-1,8a-dihydroxy-1,4-dimethyl-7-(1-methylethylidene)-,(1S,3aS,8aR)- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S10835-5mg |
129673-90-1 | 5mg |
¥2198.0 | 2021-09-08 | |||
| Aaron | AR01R7XX-2mg |
6(1H)-Azulenone, 2,3,3a,7,8,8a-hexahydro-1,8a-dihydroxy-1,4-dimethyl-7-(1-methylethylidene)-, (1S,3aS,8aR)- |
129673-90-1 | 95% | 2mg |
$283.00 | 2025-02-11 | |
| Aaron | AR01R7XX-1mg |
6(1H)-Azulenone, 2,3,3a,7,8,8a-hexahydro-1,8a-dihydroxy-1,4-dimethyl-7-(1-methylethylidene)-, (1S,3aS,8aR)- |
129673-90-1 | 95% | 1mg |
$193.00 | 2025-02-11 | |
| Aaron | AR01R7XX-5mg |
6(1H)-Azulenone, 2,3,3a,7,8,8a-hexahydro-1,8a-dihydroxy-1,4-dimethyl-7-(1-methylethylidene)-, (1S,3aS,8aR)- |
129673-90-1 | 95% | 5mg |
$437.00 | 2025-02-11 | |
| Aaron | AR01R7XX-10mg |
6(1H)-Azulenone, 2,3,3a,7,8,8a-hexahydro-1,8a-dihydroxy-1,4-dimethyl-7-(1-methylethylidene)-, (1S,3aS,8aR)- |
129673-90-1 | 95% | 10mg |
$639.00 | 2025-02-11 | |
| Aaron | AR01R7XX-25mg |
6(1H)-Azulenone, 2,3,3a,7,8,8a-hexahydro-1,8a-dihydroxy-1,4-dimethyl-7-(1-methylethylidene)-, (1S,3aS,8aR)- |
129673-90-1 | 95% | 25mg |
$1002.00 | 2025-02-11 |
6(1H)-Azulenone,2,3,3a,7,8,8a-hexahydro-1,8a-dihydroxy-1,4-dimethyl-7-(1-methylethylidene)-,(1S,3aS,8aR)- Littérature connexe
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Ying Dong,Chongjun Zhao,Xiuhuan Wang,Meng Xie,Xiangjian Zhong,Ruolan Song,Axiang Yu,Jing Wei,Jianling Yao,Dongjie Shan,Fang Lv,Gaimei She New J. Chem. 2022 46 8507
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Xiangjian Zhong,Xin Yan,Weirui Liu,Yuxin Tian,Ruolan Song,Ying Dong,Xueyang Ren,Yuan Zheng,Dongjie Shan,Fang Lv,Xianxian Li,Qingyue Deng,Yingyu He,Ruijuan Yuan,Gaimei She New J. Chem. 2023 47 7830
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